Acetic acid;hexadeca-9,11-dien-1-ol
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Overview
Description
Acetic acid;hexadeca-9,11-dien-1-ol is a compound that combines the properties of acetic acid and a long-chain unsaturated alcohol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar and various industrial applications Hexadeca-9,11-dien-1-ol is a long-chain alcohol with two double bonds, making it a dienol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexadeca-9,11-dien-1-ol can be achieved through esterification, where acetic acid reacts with hexadeca-9,11-dien-1-ol in the presence of a catalyst. This reaction typically requires heating and the use of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible, and the ester product is formed along with water.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, a process that includes three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hexadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the dienol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces hexadeca-9,11-dienoic acid.
Reduction: Produces hexadecan-1-ol.
Substitution: Produces hexadeca-9,11-dien-1-yl chloride.
Scientific Research Applications
Acetic acid;hexadeca-9,11-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone signaling in insects, particularly moths.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;hexadeca-9,11-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for olfactory receptors, particularly in insects where it functions as a pheromone . The molecular pathways involved include binding to receptor proteins and triggering a cascade of intracellular events that lead to a physiological response .
Comparison with Similar Compounds
Similar Compounds
7,11-Hexadecadien-1-ol: Another long-chain dienol with similar chemical properties.
11-Hexadecen-1-ol, acetate, (Z): A related compound with an acetate ester group.
Gossyplure: The acetic ester of 7,11-hexadecadien-1-ol, used as a sex pheromone in pest control.
Uniqueness
Acetic acid;hexadeca-9,11-dien-1-ol is unique due to its combination of a carboxylic acid and a long-chain dienol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from chemical synthesis to biological research.
Properties
CAS No. |
63025-09-2 |
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Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
acetic acid;hexadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h5-8,17H,2-4,9-16H2,1H3;1H3,(H,3,4) |
InChI Key |
ITPXWLHWURLZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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